
2'-Amino-2'-deoxy-5-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-2’-deoxy-5-fluorouridine is a fluorinated nucleoside analog It is structurally related to 5-fluorouracil and 2’-deoxy-5-fluorouridine, which are well-known for their antineoplastic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-2’-deoxy-5-fluorouridine typically involves the modification of 2’-deoxy-5-fluorouridineThis can be achieved through a series of chemical reactions, including protection and deprotection steps, nucleophilic substitution, and purification processes .
Industrial Production Methods
Industrial production methods for 2’-amino-2’-deoxy-5-fluorouridine are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness. This may include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2’-deoxy-5-fluorouridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the sugar moiety.
Reduction: This can be used to alter the fluorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amino or alkylated analogs.
Scientific Research Applications
2’-Amino-2’-deoxy-5-fluorouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Mechanism of Action
2’-Amino-2’-deoxy-5-fluorouridine exerts its effects primarily through the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By incorporating into DNA and RNA, it disrupts normal cellular processes, leading to cell death. This mechanism is similar to that of 5-fluorouracil and its derivatives .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
2’-Deoxy-5-fluorouridine: Another nucleoside analog with antineoplastic properties.
Floxuridine: Used in the treatment of cancer, particularly colorectal cancer.
Uniqueness
2’-Amino-2’-deoxy-5-fluorouridine is unique due to the presence of the amino group at the 2’ position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can influence its interaction with biological targets and its overall therapeutic efficacy .
Properties
CAS No. |
51989-23-2 |
|---|---|
Molecular Formula |
C9H12FN3O5 |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
KZCDDPIOLQOXHB-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


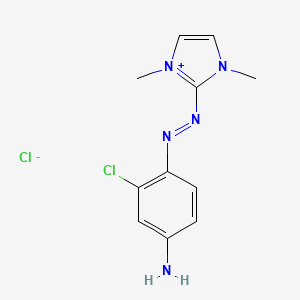
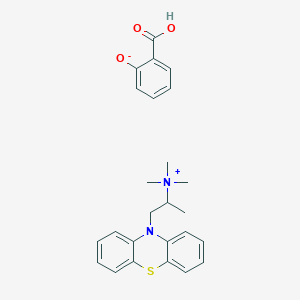

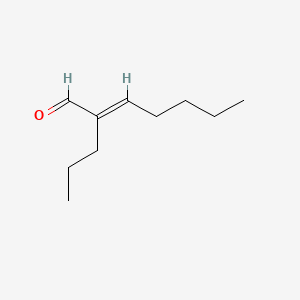
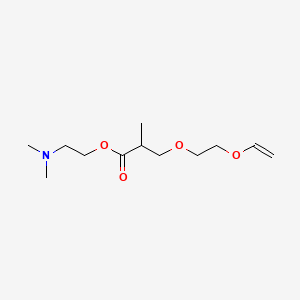
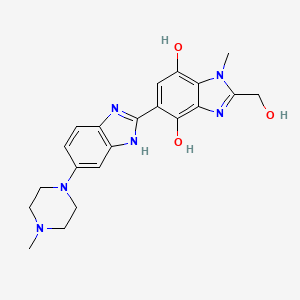

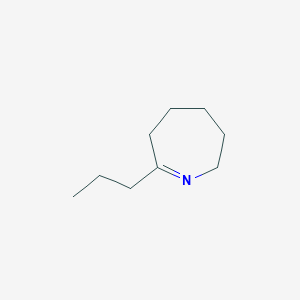

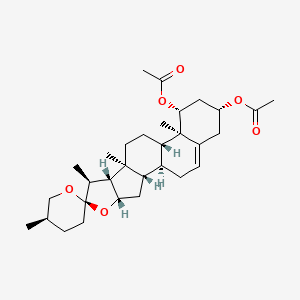
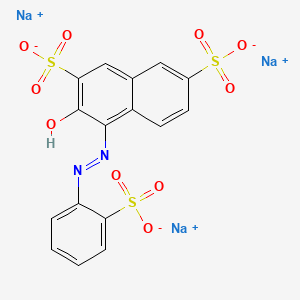
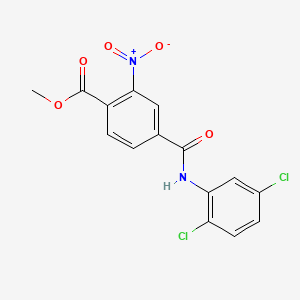
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
